Benzyl ethyl(pyrrolidin-3-yl)carbamate

Medicinal Chemistry Computational Chemistry CNS Drug Design

Benzyl ethyl(pyrrolidin-3-yl)carbamate (CAS 1354001‑87‑8 for the (R)-enantiomer; CAS 1353982‑28‑1 for racemate) is a tertiary carbamate derived from 3-aminopyrrolidine, bearing both an N-ethyl substituent and a Cbz (benzyloxycarbonyl) protecting group. It serves as a protected, enantiomerically defined intermediate in the synthesis of CNS‑targeted pharmaceuticals and enzyme inhibitors.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B7931584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ethyl(pyrrolidin-3-yl)carbamate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
InChIKeyUSBGEPBAMFJQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ethyl(pyrrolidin-3-yl)carbamate as a Chiral Pyrrolidine Building Block — Procurement-Relevant Profile


Benzyl ethyl(pyrrolidin-3-yl)carbamate (CAS 1354001‑87‑8 for the (R)-enantiomer; CAS 1353982‑28‑1 for racemate) is a tertiary carbamate derived from 3-aminopyrrolidine, bearing both an N-ethyl substituent and a Cbz (benzyloxycarbonyl) protecting group. It serves as a protected, enantiomerically defined intermediate in the synthesis of CNS‑targeted pharmaceuticals and enzyme inhibitors . Its structure incorporates a chiral pyrrolidine core (logP ≈ 2.0, TPSA 41.6 Ų) that confers well‑defined stereochemistry and orthogonal amine protection, making it a strategic building block when both chiral integrity and N‑functionalization are required .

Why Simple Cbz‑Pyrrolidine Analogs Cannot Replace N‑Ethyl‑(R)‑Cbz‑Pyrrolidine


In‑class analogs such as (R)‑3‑N‑Cbz‑aminopyrrolidine (CAS 879275‑77‑1) or tert‑butyl N‑ethyl‑N‑(pyrrolidin‑3‑yl)carbamate (CAS 1120357‑23‑4) differ critically in lipophilicity, hydrogen‑bond donor count, and protecting‑group orthogonality. The N‑ethyl group on the target compound reduces hydrogen‑bond donor count by one (from two to one) while simultaneously increasing calculated logP by ≈0.8 units, substantially altering both membrane permeability and protein‑binding interactions [1]. The Cbz group is orthogonal to Boc, enabling a deprotection sequence that is inaccessible with tert‑butyl‑protected analogs. Furthermore, substitution with the racemate (CAS 1353982‑28‑1) eliminates the enantiomeric purity (≥98 % ee) that is essential for asymmetric induction in downstream reactions . These physicochemical and stereochemical distinctions preclude generic interchange without compromising synthetic yield or biological selectivity.

Quantitative Differentiation of (R)-Benzyl ethyl(pyrrolidin-3-yl)carbamate — Evidence‑Based Selection Guide


Enhanced Calculated LogP and Reduced H‑Bond Donor Count Relative to N‑Des‑ethyl Analog

The N‑ethyl group on (R)-benzyl ethyl(pyrrolidin-3-yl)carbamate significantly elevates lipophilicity and eliminates one hydrogen‑bond donor compared to the N‑des‑ethyl analog, (R)-3-N-Cbz-aminopyrrolidine. The target compound exhibits a predicted logP of 2.01 versus 1.23 for the comparator, and carries only one H‑bond donor (pyrrolidine‑NH) versus two for the comparator [1]. These differences directly impact CNS MPO (Multiparameter Optimization) scores and passive membrane permeability metrics.

Medicinal Chemistry Computational Chemistry CNS Drug Design

Cbz‑Boc Orthogonality Enables Selective Deprotection Strategies Not Possible with Boc‑Only Analogs

The Cbz group of the target compound is cleaved by hydrogenolysis (H₂/Pd‑C), whereas the Boc group of tert‑butyl N‑ethyl‑N‑(pyrrolidin‑3‑yl)carbamate is removed with acid. This orthogonality permits iterative deprotection sequences. In contrast, the Boc‑protected analog (CAS 1120357‑23‑4) can only be deprotected under acidic conditions, limiting its utility when acid‑labile functionality is present [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Enantiomeric Purity ≥98 % ee Ensures Asymmetric Induction Fidelity Versus Racemate

The (R)-enantiomer is supplied at ≥98 % enantiomeric excess (ee) . The racemic mixture (CAS 1353982‑28‑1), typically priced identically, delivers 0 % ee. In enantiospecific reactions, use of the racemate can lead to >50 % yield loss of the desired enantiomer and require costly chiral resolution steps downstream.

Asymmetric Synthesis Chiral Building Block Quality Control

Computed pKa Shift Enables Tailored Protonation State at Physiological pH

Alkylation of the carbamate nitrogen from H to ethyl increases the calculated basicity of the pyrrolidine ring. The predicted pKa of the conjugate acid (pyrrolidine‑NH⁺) for the target compound is 9.1, versus 8.6 for the N‑des‑ethyl analog [1]. At pH 7.4, both compounds are >99 % protonated, but the higher pKa of the target shifts the protonation equilibrium closer to the intracellular pH of endosomal compartments (pH 6.0–6.5), potentially influencing subcellular distribution.

Physicochemical Property Bioavailability Drug Design

Optimized Application Scenarios for (R)-Benzyl ethyl(pyrrolidin-3-yl)carbamate


CNS‑Focused Medicinal Chemistry Programs Requiring Optimized Physicochemical Profiles

When a project targets central nervous system receptors or enzymes, the enhanced logP (+0.78) and reduced H‑bond donor count (1 vs. 2) of the target compound relative to the N‑des‑ethyl analog translate directly into higher predicted blood‑brain‑barrier permeability [1]. This makes it a preferred intermediate for synthesizing lead series where CNS multiparameter optimization (MPO) scores are critical.

Multi‑Step Syntheses Demanding Orthogonal Nitrogen Protection

The Cbz group of benzyl ethyl(pyrrolidin-3-yl)carbamate withstands acidic conditions that would cleave a Boc group, enabling sequential deprotection strategies. This orthogonality is leveraged when synthesizing macrocyclic peptides, dendrimers, or bioconjugates where orthogonal amine protection is mandatory [1].

Enantiospecific Synthesis of Chiral Drug Intermediates

The commercially available (R)-enantiomer (≥98 % ee) serves as a reliable chiral template for constructing enantiopure 3‑aminopyrrolidines. This avoids the additional cost and material losses associated with resolution of the racemate, directly benefiting process chemistry groups tasked with scalable asymmetric synthesis [1].

Drug Discovery Programs Requiring Tunable pKa for Subcellular Distribution

The +0.5 pKa shift of the pyrrolidine nitrogen, compared to the N‑des‑ethyl analog, offers a handle to modulate protonation state and endosomal/lysosomal trapping. This property is valuable in designing drugs whose target compartments are acidic organelles, such as lysosomal storage disease therapeutics [1].

Quote Request

Request a Quote for Benzyl ethyl(pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.